Sodium 2-dibenzofuransulfonate hydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-dibenzofuransulfonate hydrate typically involves the sulfonation of dibenzofuran. This process can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is usually conducted under controlled temperature conditions to ensure the selective formation of the sulfonate group at the 2-position of the dibenzofuran ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then crystallized and hydrated to obtain the desired hydrate form.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-dibenzofuransulfonate hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfinate or thiol derivatives.
Substitution: Various substituted dibenzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 2-dibenzofuransulfonate hydrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, although not used clinically.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of sodium 2-dibenzofuransulfonate hydrate involves its interaction with specific molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, making it useful in research applications to study enzyme functions and protein interactions.
Comparison with Similar Compounds
Similar Compounds
Sodium 2-dibenzofuransulfonate: The anhydrous form of the compound.
Dibenzofuran-2-sulfonic acid: The free acid form of the compound.
Sodium dibenzo[b,d]furan-2-sulfonate: Another sulfonate derivative of dibenzofuran.
Uniqueness
Sodium 2-dibenzofuransulfonate hydrate is unique due to its hydrated form, which can influence its solubility and reactivity compared to its anhydrous counterpart. The presence of water molecules in the crystal lattice can also affect its interaction with other molecules, making it distinct in its applications and properties .
Properties
IUPAC Name |
sodium;dibenzofuran-2-sulfonate;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4S.Na.H2O/c13-17(14,15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12;;/h1-7H,(H,13,14,15);;1H2/q;+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHBTMNKDUBHGC-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)S(=O)(=O)[O-].O.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NaO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20723446 |
Source
|
Record name | Sodium dibenzo[b,d]furan-2-sulfonate--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20723446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94600-19-8 |
Source
|
Record name | Sodium dibenzo[b,d]furan-2-sulfonate--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20723446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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